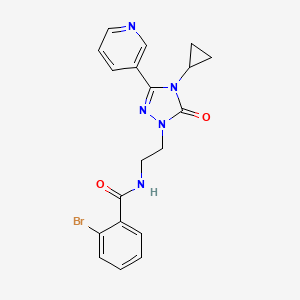

2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridine moieties.

Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

Substitution: The bromine atom makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to 2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Antiviral Properties : Triazole compounds have been explored for their antiviral activities against several viruses. The presence of the triazole ring is crucial for the interaction with viral enzymes, making these compounds potential candidates for antiviral drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Modifications to the triazole ring and side chains can significantly influence its potency and selectivity against target pathogens.

Key Findings from SAR Studies:

| Modification Type | Impact on Activity |

|---|---|

| Substitution on the triazole ring | Enhanced antibacterial activity against resistant strains |

| Variation in cyclopropyl group | Improved pharmacokinetic properties |

| Alteration of the benzamide moiety | Increased binding affinity to target proteins |

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical and laboratory settings:

- Antibacterial Efficacy : A study reported that a series of 1,2,4-triazole derivatives exhibited MIC values comparable to standard antibiotics against multi-drug resistant strains of bacteria . The compound's structural features were linked to enhanced activity.

- Antifungal Activity : Research demonstrated that similar triazole compounds showed potent antifungal effects against Candida species with minimal toxicity to human cells . This highlights the therapeutic potential of this compound in treating fungal infections.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

- 2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

- 2-fluoro-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Uniqueness

The presence of the bromine atom in this compound may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.

Actividad Biológica

2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzamide core, along with a cyclopropyl group and a triazole ring . The presence of these functional groups is crucial for its biological activity.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H19BrN4O |

| Molecular Weight | 368.27 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, such as kinases or carbonic anhydrases.

- Receptor Modulation : It could modulate the activity of receptors that are critical in cancer progression or inflammation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Key Findings

- Cyclopropyl Group : Enhances binding affinity to target enzymes/receptors.

- Bromine Substitution : Influences lipophilicity and bioavailability.

Anticancer Activity

A study evaluated the anticancer properties of similar triazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-bromo-N-(2-(4-cyclopropyl... | MCF7 (Breast) | 0.096 |

| N-(benzo[d]thiazol... | A549 (Lung) | 0.105 |

These results indicate that modifications in the structure can significantly impact potency against specific cancer types .

Antimicrobial Activity

Research on related compounds has shown promising results in inhibiting bacterial growth:

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-bromo-N-(2-(4-cyclopropyl... | E. coli | 8 μg/mL |

| N-(furan... | S. aureus | 16 μg/mL |

This suggests that structural components such as the triazole ring may contribute to antibacterial properties .

Propiedades

IUPAC Name |

2-bromo-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O2/c20-16-6-2-1-5-15(16)18(26)22-10-11-24-19(27)25(14-7-8-14)17(23-24)13-4-3-9-21-12-13/h1-6,9,12,14H,7-8,10-11H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWPFAAJOJALJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Br)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.